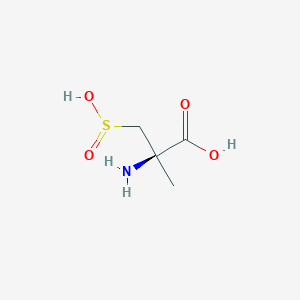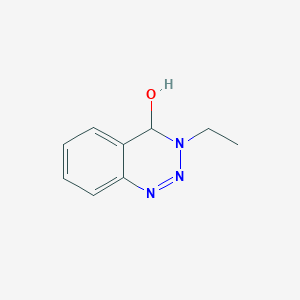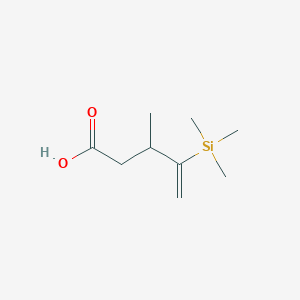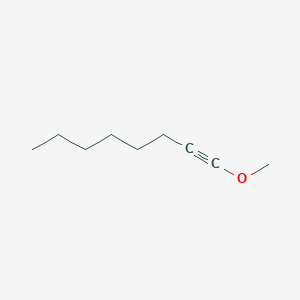
1-Methoxyoct-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyoct-1-yne is an organic compound with the molecular formula C9H16O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the first carbon of the octyne chain. The structure of this compound can be represented as CH3O-C≡C-(CH2)5-CH3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxyoct-1-yne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 1-octyne and methanol in the presence of a strong base like sodium hydride (NaH) can yield this compound. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxyoct-1-yne undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon (Pd/C) can convert this compound to 1-Methoxyoctane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, O3, and other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas in the presence of Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1-Methoxyoctane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxyoct-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxyoct-1-yne involves its interaction with various molecular targets. The triple bond and methoxy group allow it to participate in a range of chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methoxyoct-1-yne can be compared with other alkynes and methoxy-substituted compounds:
Similar Compounds: 1-Octyne, 1-Methoxyhept-1-yne, 1-Methoxydec-1-yne.
Uniqueness: The presence of both a methoxy group and a terminal alkyne makes this compound unique in its reactivity and applications. It offers a combination of properties from both functional groups, making it versatile in various chemical and biological contexts.
Propriétés
Numéro CAS |
84451-97-8 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
1-methoxyoct-1-yne |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3-7H2,1-2H3 |
Clé InChI |
PLTLSGQYHBFOIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


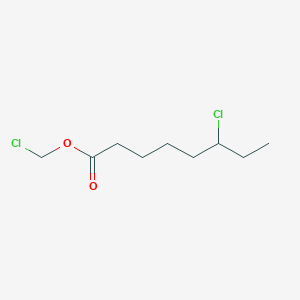
![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)

![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
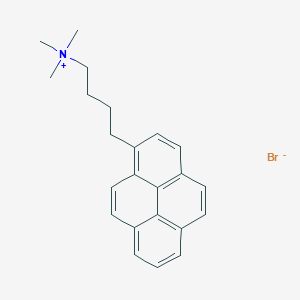
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
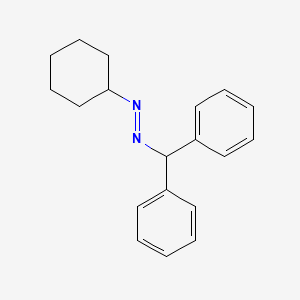


![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
